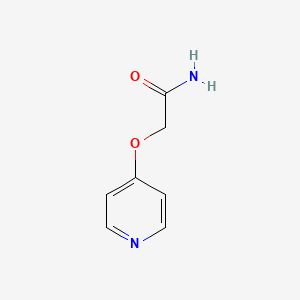
2-(Pyridin-4-yloxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Pyridin-4-yloxy)acetamide is an organic compound with the molecular formula C7H8N2O It features a pyridine ring substituted at the 4-position with an acetamide group linked through an oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 2-(Pyridin-4-yloxy)acetamide typically begins with 4-hydroxypyridine and chloroacetamide.
Reaction Conditions: The reaction involves the nucleophilic substitution of the hydroxyl group in 4-hydroxypyridine with the chloroacetamide under basic conditions. Common bases used include potassium carbonate or sodium hydroxide.
Procedure: The reaction mixture is usually heated to reflux in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These are used to handle larger volumes of reactants.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity.
Purification: Industrial purification methods may include distillation, crystallization, and chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
Oxidation: 2-(Pyridin-4-yloxy)acetamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Products may include carboxylic acids or other oxidized derivatives.
Reduction: Products typically include the corresponding amine or alcohol.
Substitution: Various substituted acetamides depending on the nucleophile used.
科学的研究の応用
2-(Pyridin-4-yloxy)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-(Pyridin-4-yloxy)acetamide depends on its specific application:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.
Receptor Binding: It can act as a ligand, binding to specific receptors and modulating their activity.
Pathways Involved: The molecular targets and pathways involved vary but often include key signaling pathways in cells, such as those regulating cell growth and apoptosis.
類似化合物との比較
2-(Pyridin-4-yloxy)acetamide can be compared with other similar compounds:
2-(Pyridin-3-yloxy)acetamide: Similar structure but with the pyridine ring substituted at the 3-position. This positional isomer may exhibit different chemical and biological properties.
2-(Quinolin-4-yloxy)acetamide: Features a quinoline ring instead of a pyridine ring, potentially offering enhanced biological activity against certain targets.
2-(Pyridin-2-yloxy)acetamide: Another positional isomer with substitution at the 2-position, which may affect its reactivity and application.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity
特性
分子式 |
C7H8N2O2 |
|---|---|
分子量 |
152.15 g/mol |
IUPAC名 |
2-pyridin-4-yloxyacetamide |
InChI |
InChI=1S/C7H8N2O2/c8-7(10)5-11-6-1-3-9-4-2-6/h1-4H,5H2,(H2,8,10) |
InChIキー |
HHQQCUPMHOXFQY-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1OCC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















